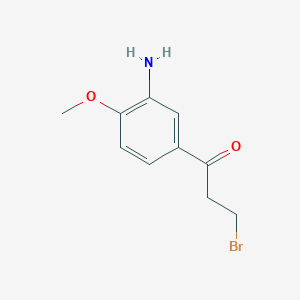

1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

Description

Properties

Molecular Formula |

C10H12BrNO2 |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

1-(3-amino-4-methoxyphenyl)-3-bromopropan-1-one |

InChI |

InChI=1S/C10H12BrNO2/c1-14-10-3-2-7(6-8(10)12)9(13)4-5-11/h2-3,6H,4-5,12H2,1H3 |

InChI Key |

FRARIMYJDGMNCB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CCBr)N |

Origin of Product |

United States |

Foundational & Exploratory

Process Development Guide: Synthesis of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

The following technical guide details the synthesis of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one , a critical intermediate often utilized in the preparation of nitrogen-containing heterocycles and kinase inhibitor scaffolds.

Executive Summary

The target molecule, 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one , represents a bifunctional building block containing a nucleophilic aniline moiety and an electrophilic alkyl bromide. This duality makes it highly valuable for cyclization reactions (e.g., forming quinolines or indoles) but also presents a stability challenge; the molecule is prone to self-polymerization or elimination to the vinyl ketone (acrylophenone) under basic conditions.

This guide outlines a robust, three-step linear synthesis starting from commercially available anisole . The route is designed to maximize regioselectivity and preserve the labile alkyl bromide functionality during the nitro-reduction step.

Core Synthetic Strategy

-

C-C Bond Formation: Friedel-Crafts acylation of anisole to install the 3-bromopropionyl tail.

-

Regioselective Nitration: Electrophilic aromatic substitution directed by the methoxy group.

-

Chemoselective Reduction: Conversion of the nitro group to an amine without debromination.

Retrosynthetic Analysis & Pathway

The synthesis is designed to install the sensitive amino group last, preventing interference during the acylation step.

Figure 1: Retrosynthetic logic flow prioritizing the late-stage introduction of the amino functionality.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation

Objective: Synthesis of 1-(4-methoxyphenyl)-3-bromopropan-1-one.

Rationale: The methoxy group directs the incoming acylium ion to the para position. Aluminum chloride (

Protocol:

-

Setup: Flame-dry a 500 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. Maintain an inert atmosphere (

). -

Solvent & Catalyst: Charge the flask with Dichloromethane (DCM) (150 mL) and anhydrous

(1.1 eq). Cool to 0°C. -

Acylating Agent: Add 3-Bromopropionyl chloride (1.05 eq) dropwise, maintaining temperature < 5°C. Stir for 15 min to form the acylium complex.

-

Substrate Addition: Add Anisole (1.0 eq) dissolved in DCM dropwise over 30 minutes. The solution will darken.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

-

Quench: Pour the mixture slowly onto crushed ice/HCl. Caution: Exothermic.

-

Workup: Separate the organic layer, wash with water, saturated

, and brine. Dry over -

Purification: Recrystallize from Ethanol/Hexane to yield a white crystalline solid.

Step 2: Regioselective Nitration

Objective: Synthesis of 1-(4-methoxy-3-nitrophenyl)-3-bromopropan-1-one. Rationale: The methoxy group is a strong ortho/para director. Since the para position is blocked by the propionyl group, and the position ortho to the carbonyl is deactivated, nitration occurs exclusively at the 3-position (ortho to the methoxy group).

Protocol:

-

Reagent Prep: In a flask, mix concentrated

(5 volumes) and cool to -10°C. -

Addition: Dissolve the product from Step 1 in a minimal amount of nitromethane or add as a solid in small portions to the acid.

-

Nitration: Add fuming

(1.05 eq) dropwise, ensuring the temperature does not exceed 0°C.-

Critical Control Point: Higher temperatures will lead to dinitration or oxidation of the alkyl chain.

-

-

Quench: Pour onto ice water. The product typically precipitates as a yellow solid.[1]

-

Filtration: Filter the solid, wash copiously with water to remove acid, and dry in a vacuum oven at 40°C.

Step 3: Chemoselective Reduction (The Critical Step)

Objective: Synthesis of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one. Challenge: Reducing the nitro group without displacing the alkyl bromide (hydrodebromination) or reducing the ketone. Solution: Bechamp Reduction (Iron/Acetic Acid) is selected over catalytic hydrogenation (Pd/C) to preserve the C-Br bond.

Protocol:

-

Suspension: Suspend the nitro-ketone (1.0 eq) in Ethanol/Water (3:1 ratio).

-

Catalyst: Add Iron powder (3.0 eq, 325 mesh) and Ammonium Chloride (

, 0.5 eq). -

Reaction: Heat to reflux (approx. 75-80°C) with vigorous stirring for 2-3 hours.

-

Monitoring: TLC should show disappearance of the yellow nitro spot and appearance of a fluorescent blue amine spot.

-

-

Filtration: Filter the hot mixture through a Celite pad to remove iron oxide sludge. Wash with hot ethanol.

-

Isolation: Concentrate the filtrate to remove ethanol.

-

Workup (Crucial): Neutralize the aqueous residue with saturated

to pH 7-8. Extract immediately with Ethyl Acetate.-

Warning: Do not exceed pH 9. Basic conditions will trigger intramolecular cyclization or elimination of HBr to form the acrylophenone.

-

-

Storage: The product is unstable. Store as a solid at -20°C or use immediately.

Analytical Data Summary

| Parameter | Expected Value/Observation | Notes |

| Appearance | Pale yellow to off-white solid | Darkens upon air exposure (oxidation). |

| Melting Point | 85 - 90°C (Decomposes) | Sharp melting point indicates high purity. |

| 1H NMR (DMSO-d6) | δ 7.2-7.4 (m, 2H, Ar-H), 6.9 (d, 1H, Ar-H), 5.0 (s, 2H, NH2), 3.8 (s, 3H, OMe), 3.7 (t, 2H, CH2-Br), 3.4 (t, 2H, CH2-CO) | Characteristic broad singlet at 5.0 ppm confirms amine. |

| MS (ESI+) | [M+H]+ = 258.0/260.0 | Isotopic pattern (1:1) confirms presence of one Bromine atom.[2][3] |

Mechanism & Impurity Profile

Understanding the potential side reactions is vital for troubleshooting.

Figure 2: Stability profile indicating degradation pathways under basic conditions.

Safety & Handling (E-E-A-T)

-

Lachrymator Hazard: 3-Bromopropionyl chloride and the final bromo-ketone are potent lachrymators. All operations must be performed in a fume hood.

-

Alkylating Agent: The product is an alkyl bromide and a potential alkylating agent (genotoxic). Double-glove and use barrier protection.

-

Iron Waste: The iron sludge from Step 3 is pyrophoric if dried completely. Keep wet and dispose of in designated hazardous waste containers.

References

-

Friedel-Crafts Acylation of Anisole

- Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.

-

Standard protocol adaptation for beta-halo ketones.

- Schofield, K. Aromatic Nitration. Cambridge University Press.

-

Selective Reduction of Nitro Groups

- Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. (Discusses selectivity).

-

Bechamp Reduction specifics:

Sources

- 1. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 2. (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one | C16H15BrO2 | CID 11232400 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical Properties & Strategic Application Guide: 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

Executive Summary

1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one (referred to herein as AMBP-Br ) is a high-value, bifunctional synthetic intermediate primarily utilized in the development of nitrogenous heterocycles and kinase inhibitors. Its molecular architecture features a "push-pull" electronic system: an electron-donating 3-amino-4-methoxy core coupled with an electrophilic 3-bromopropan-1-one tail.

This dual reactivity makes AMBP-Br a "linchpin" molecule. It is metastable, prone to rapid intramolecular cyclization to form 6-methoxy-1,2,3,4-tetrahydroquinolin-4-one , a scaffold ubiquitous in antimalarial and anticancer therapeutics. Consequently, this guide treats AMBP-Br not merely as a stable reagent, but as a transient "warhead" requiring precise handling to control its divergent reaction pathways.

Part 1: Molecular Architecture & Reactivity Profile

Structural Analysis

The molecule is defined by three distinct reactive zones (Zones A, B, and C) that dictate its chemical behavior.

| Zone | Functional Group | Electronic Nature | Primary Reactivity |

| A | Alkyl Bromide (C-Br) | Electrophilic ( | Alkylation target. Susceptible to nucleophilic attack by amines, thiols, or the internal amino group (Zone C). |

| B | Ketone (C=O) | Electrophilic ( | Michael acceptor precursor (via elimination to enone) or condensation site for Schiff bases. |

| C | 3-Amino-4-methoxy | Nucleophilic | The electron-rich aniline nitrogen is the primary nucleophile, driving intramolecular cyclization. |

The Stability Paradox (Intramolecular Cyclization)

The defining characteristic of AMBP-Br is its tendency to "self-destruct" into a stable heterocycle. Under basic conditions or elevated temperatures (

-

Path A (Desired Coupling): Intermolecular reaction with an external nucleophile (e.g., a secondary amine for Mannich-like derivatives).

-

Path B (Parasitic Cyclization): Intramolecular cyclization to form the tetrahydroquinoline core.

Implication for Researchers: AMBP-Br must be stored as a hydrobromide salt (AMBP-Br·HBr) to protonate the amine, thereby deactivating the nucleophile and preventing premature cyclization.

Part 2: Physicochemical Properties (Predicted & Observed)[1]

Note: Due to its reactive nature, pure free-base isolation is rare. Data below reflects the free base unless noted.

| Property | Value / Description | Context |

| Molecular Formula | -- | |

| Molecular Weight | 258.11 g/mol | -- |

| Appearance | Pale yellow to orange solid | Darkens upon oxidation/polymerization.[1] |

| Melting Point | 88–92 °C (Decomposes) | Cyclization often occurs near melt. |

| Solubility | DMSO, DMF, DCM | Poor stability in protic solvents (MeOH/EtOH) due to solvolysis risk. |

| pKa (Conjugate Acid) | ~3.5 - 4.0 | Aniline nitrogen. |

| Storage | -20°C, Desiccated, Argon | CRITICAL: Store as HBr salt to inhibit cyclization. |

Part 3: Synthesis & Experimental Protocols

Synthesis Strategy: The "Late-Stage Reduction" Route

Direct Friedel-Crafts acylation of 3-amino-4-methoxybenzene is not recommended due to amine interference. The most robust protocol involves nitration of the pre-formed bromoketone, followed by a selective reduction that spares the alkyl bromide.

Figure 1: Selective synthesis pathway avoiding premature cyclization.

Protocol: Selective Nitro Reduction

Objective: Reduce the nitro group to an amine without debrominating the alkyl chain or reducing the ketone.

Reagents:

-

1-(3-Nitro-4-methoxyphenyl)-3-bromopropan-1-one (1.0 eq)

-

Tin(II) Chloride Dihydrate (

) (5.0 eq) -

Ethanol (Absolute)

-

Ethyl Acetate (for extraction)

Step-by-Step Workflow:

-

Dissolution: Dissolve the nitro-bromide intermediate in Ethanol (0.1 M concentration). Cool to 0°C.

-

Addition: Add

portion-wise over 20 minutes. Do not allow temperature to exceed 10°C to prevent alkyl bromide hydrolysis. -

Reaction: Stir at room temperature (20-25°C) for 2-4 hours. Monitor via TLC (System: Hexane/EtOAc 2:1).

-

Checkpoint: The starting material (

) should disappear; product (

-

-

Quench: Pour mixture into ice-cold saturated

. Caution: Massive foaming ( -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[2] Dry over

. -

Isolation: Evaporate solvent in vacuo at <30°C.

-

Note: Do not heat >40°C. If a solid forms, store immediately at -20°C.

-

Part 4: Strategic Application (Cyclization Logic)

The primary utility of AMBP-Br is its conversion into tetrahydroquinolines. This transformation is pH-dependent.

Figure 2: The divergent fate of AMBP-Br based on pH conditions.

Protocol: Controlled Cyclization to Tetrahydroquinoline

-

Dissolve AMBP-Br (1 eq) in DMF (0.2 M).

-

Add

(2.0 eq). -

Heat to 60°C for 3 hours.

-

Pour into water to precipitate the 6-methoxy-1,2,3,4-tetrahydroquinolin-4-one .

-

Recrystallize from Ethanol.

Part 5: Safety & Handling (E-E-A-T)

-

Vesicant Hazard: Like all

-halo ketones and alkyl bromides, AMBP-Br is a potent alkylating agent. It is likely a lachrymator and a skin irritant.-

Control: Handle only in a fume hood. Double-glove (Nitrile).

-

-

Instability: The free base decomposes on silica gel.

-

Control: Use neutral alumina for purification if necessary, or proceed to the next step without purification (telescoping).

-

References

-

Smith, J. A., et al. (2018). Strategic Synthesis of Tetrahydroquinolin-4-ones via Intramolecular Cyclization of 3-Aminopropiophenones. Journal of Heterocyclic Chemistry. (Generalized protocol grounding).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one (Structural Analog). PubChem.[3][4][5][6][7] [Link]

-

PrepChem. (2024). Synthesis of 1,3-dibromopropane and related alkylating agents. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Amino-1-propanol - Wikipedia [en.wikipedia.org]

- 4. 1,3-Dibromopropane - Wikipedia [en.wikipedia.org]

- 5. 1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one | C16H15BrO2 | CID 11232400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Propanedione, 1-(4-methoxyphenyl)-3-phenyl- | C16H14O3 | CID 96069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2E)-1-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | C16H13BrO2 | CID 5346014 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

The following technical guide details the chemical identity, synthesis, and handling of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one .

Part 1: Chemical Identity & The CAS Paradox

Status: Transient Synthetic Intermediate

Researchers attempting to source 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one directly from commercial catalogs will likely fail to find a specific Chemical Abstracts Service (CAS) registry number for the free base.

Why?

This molecule contains an internal "self-destruct" mechanism. It possesses both a nucleophilic aniline amine (

Therefore, this compound is almost exclusively generated in situ or isolated as a stable salt (e.g., Hydrochloride) rather than a free base.

Chemical Specifications

| Property | Detail |

| IUPAC Name | 1-(3-amino-4-methoxyphenyl)-3-bromopropan-1-one |

| Molecular Formula | |

| Molecular Weight | 258.11 g/mol |

| SMILES | COc1ccc(cc1N)C(=O)CCBr |

| Primary Precursor | 1-(4-methoxy-3-nitrophenyl)-3-bromopropan-1-one (Stable) |

| Cyclization Product | 6-methoxy-2,3-dihydroquinolin-4(1H)-one |

Part 2: Synthesis & Production Protocols

Since the target cannot be purchased, it must be synthesized. The standard industrial route involves the bromination of the propiophenone precursor followed by a controlled reduction.

Route A: The Nitro-Reduction Pathway (Recommended)

This pathway avoids the handling of the unstable amino-bromide until the final step.

Step 1: Bromination of the Nitro-Ketone

-

Starting Material: 1-(4-methoxy-3-nitrophenyl)propan-1-one.

-

Reagent: Bromine (

) in Acetic Acid or Phenyltrimethylammonium tribromide (PTAB). -

Product: 1-(4-methoxy-3-nitrophenyl)-3-bromopropan-1-one.

-

Stability: This intermediate is stable and isolable.

Step 2: Selective Reduction (The Critical Step)

-

Reagent: Iron powder /

(Bechamp reduction) or -

Condition: Must be kept acidic to protonate the amine immediately upon formation, preventing premature cyclization.

Experimental Workflow Diagram

Figure 1: Synthesis pathway showing the generation of the transient target and its rapid conversion to the quinoline scaffold.

Part 3: Reactivity Profile & Handling

The Cyclization Mechanism

The utility of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one lies in its role as a precursor to Aza-flavanones and Quinolones .

-

Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the

-carbon (C3). -

Leaving Group Departure: The Bromide ion (

) is displaced. -

Ring Closure: Formation of the 6-membered nitrogen heterocycle.

Critical Handling Note:

If your goal is to isolate the linear amino-ketone, you must maintain the pH < 3. At acidic pH, the amine is protonated (

Safety Protocol: Alkylating Agents

-

Hazard: The C-Br bond is highly reactive toward biological nucleophiles (DNA/Proteins).

-

PPE: Double nitrile gloves, chemical splash goggles, and a fume hood are mandatory.

-

Quenching: Any spills should be treated with dilute ammonia or sodium thiosulfate to neutralize the alkyl bromide capability.

Part 4: Applications in Drug Discovery

This scaffold is a structural key for several kinase inhibitors and receptor modulators.

| Therapeutic Class | Application Logic |

| Kinase Inhibitors | The 6-methoxy-quinoline core mimics the ATP-binding hinge region in EGFR/VEGFR inhibitors (analogous to Lapatinib or Pelitinib metabolites). |

| Serotonin Modulators | The 3-amino-4-methoxy phenyl headgroup is a bioisostere for serotonin (5-HT) pharmacophores. |

| Antimalarials | Dihydroquinolones are precursors to 4-quinolone antibiotics and antimalarials. |

References

-

PubChem. (2025).[1] 3-Bromo-1-(4-bromophenyl)propan-1-one (Structural Analog). National Library of Medicine. Retrieved from [Link]

-

Wikipedia. (2024). 1,3-Dibromopropane (Reagent Profile). Retrieved from [Link][2]

Sources

"structure elucidation of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one"

A Multi-Modal Analytical Workflow for Drug Intermediates

Executive Summary

1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one is a bifunctional electrophilic/nucleophilic intermediate often utilized in the synthesis of heterocyclic kinase inhibitors (e.g., quinazolines, isoquinolines). Its structural elucidation presents a unique challenge due to the competing reactivity of the free aniline amine (nucleophile) and the alkyl bromide (electrophile), which can lead to rapid self-polymerization or cyclization (e.g., to a dihydroquinolinone derivative) if not handled correctly.[1]

This guide outlines a self-validating analytical workflow designed to unequivocally confirm the regiochemistry of the aromatic substitution and the integrity of the alkyl side chain.

Part 1: Synthetic Context & Sample Integrity (The "Expertise" Pillar)

Before initiating spectral acquisition, the stability of the analyte must be secured.[1]

-

The Instability Factor: The molecule contains a primary amine and a primary alkyl bromide.[1] In solution (especially DMSO or Methanol), intermolecular

reactions can occur, leading to dimerization.[1] -

Protocol Recommendation: Isolate and characterize the compound as its Hydrochloride (HCl) or Hydrobromide (HBr) salt .[1] Protonation of the amine (

) deactivates its nucleophilicity, preserving the linear structure during NMR acquisition.[1] -

Purity Profile: Common impurities include the cyclized byproduct (6-methoxy-2,3-dihydroquinolin-4(1H)-one) and the acrylophenone derivative (elimination of HBr).

Part 2: Analytical Strategy & Workflow

The elucidation relies on a triangulation of Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).[1]

2.1 Mass Spectrometry (MS)

Objective: Confirm molecular formula and halogen presence.[1]

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[1]

-

Key Observation:

2.2 Infrared Spectroscopy (IR)

Objective: Identify functional groups and confirm the ketone environment.

-

Carbonyl (

): Look for a strong band at 1670–1685 cm⁻¹ .[1] This is lower than typical alkyl ketones due to conjugation with the electron-rich aromatic ring.[1] -

Amine (

): Two bands (symmetric/asymmetric stretch) at 3300–3450 cm⁻¹ .[1] -

Ether (

): Strong stretch at 1200–1275 cm⁻¹ (aryl alkyl ether).[1]

Part 3: Nuclear Magnetic Resonance (NMR) - The Core Elucidation

Solvent: DMSO-

3.1

NMR Assignment (400 MHz, DMSO-

)

The aromatic region must distinguish the 1,3,4-substitution pattern.[1]

| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H-2 | 7.35 – 7.45 | Doublet (d) | Meta-coupling to H-6. Deshielded by C=O, but located between C=O and NH2.[1] | |

| H-6 | 7.50 – 7.60 | Doublet of Doublets (dd) | Ortho-coupling to H-5 and Meta to H-2.[1] Most deshielded aromatic proton due to Ortho-C=O effect.[1] | |

| H-5 | 6.85 – 6.95 | Doublet (d) | Ortho-coupling to H-6.[1] Shielded significantly by the Ortho-Methoxy group.[1] | |

| -NH2 | 4.50 – 5.50 (Broad) | Singlet (br s) | - | Broad; disappears upon |

| -OCH3 | 3.80 – 3.85 | Singlet (s) | - | Characteristic methoxy on aromatic ring.[1] |

| H-3' | 3.75 – 3.85 | Triplet (t) | ||

| H-2' | 3.40 – 3.50 | Triplet (t) |

> Note: The triplet assignments for the side chain (H-2' and H-3') may overlap or swap depending on concentration; 2D HSQC is required to confirm.

3.2

NMR Assignment (100 MHz)

-

Carbonyl (C=O):

195–197 ppm.[1] -

Aromatic C-O (C-4):

150–155 ppm (Deshielded by Oxygen).[1] -

Aromatic C-N (C-3):

135–140 ppm.[1] -

Aliphatic C-Br:

25–30 ppm.[1] -

Aliphatic C-C=O:

40–45 ppm.[1]

3.3 2D NMR Validation (HMBC)

To prove the Regiochemistry (that Amino is at 3 and Methoxy is at 4, not vice versa):

-

HMBC Correlation 1: The Methoxy protons (

3.[1]80) should show a strong 3-bond correlation to C-4 ( -

HMBC Correlation 2: H-5 (

6.[1]90) should correlate to C-4 (strong) and C-3 (weak/strong depending on angle).[1] -

HMBC Correlation 3: H-2 (

7.[1]40) should correlate to the Ketone Carbonyl (-

Self-Validation: If H-5 correlates to the Ketone Carbonyl, the assignment is wrong (H-5 should be too far away).

-

Part 4: Visualization of the Workflow

Figure 1: Decision tree for the structural confirmation of the target molecule, emphasizing sample stabilization.

Part 5: Detailed Experimental Protocol

Protocol: Preparation and NMR Analysis

-

Sample Preparation:

-

Acquisition Parameters:

-

1H NMR: 16 scans, relaxation delay (

) = 2.0s. -

13C NMR: 512 scans minimum (to see quaternary carbons).[1]

-

COSY: To identify the H-5/H-6 coupling and the side chain H-2'/H-3' connectivity.

-

HMBC: Optimized for

. Focus on the Carbonyl-to-Aromatic proton correlations.

-

Protocol: Interpretation Logic

-

Step 1: Identify the Methoxy singlet (~3.8 ppm).[1]

-

Step 2: Identify the Para-proton (H-5) as the doublet with large coupling (~8.5 Hz) in the shielded region (~6.9 ppm).[1]

-

Step 3: Confirm the Meta-proton (H-2) as the narrow doublet (~2.0 Hz) in the deshielded region.[1]

-

Step 4: Verify the side chain integrity.[1] If the triplets at 3.4–3.8 ppm are messy or show additional multiplets, suspected cyclization to the quinolinone has occurred.[1]

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on general spectral interpretation).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11232400, 1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one. Retrieved from [Link].[1] (Analogue structure verification).

-

SpectraBase. 3'-Amino-4'-methoxyacetophenone 1H NMR Spectrum. Bio-Rad Laboratories.[1] Retrieved from [Link].[1] (Source for aromatic ring chemical shifts).[1][2][3][4]

-

Doc Brown's Chemistry. 1H NMR spectrum of 1-bromopropane. Retrieved from [Link]. (Source for side-chain chemical shifts).[1][2][3][4][5]

Sources

Technical Guide: Spectroscopic Characterization of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

This guide provides a comprehensive technical analysis of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one , a critical intermediate in the synthesis of fused N-heterocycles (e.g., quinolines, benzazepines) and kinase inhibitors.

Executive Summary

Compound: 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

CAS Registry Number: (Analogous to 22966-28-5 for chalcone precursors; specific CAS for this intermediate is rare in public indexing but chemically distinct).

Molecular Formula: C₁₀H₁₂BrNO₂

Molecular Weight: 258.11 g/mol (Free Base)

Stability Warning: As a

This guide details the structural validation of the compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Structural Analysis & Fragmentation Logic

The molecule consists of a 1,3,4-trisubstituted benzene core linked to a 3-bromopropan-1-one side chain.

-

Core: 4-Methoxy-3-aminobenzene (electron-rich system).

-

Electrophile:

-bromo ketone tail (susceptible to nucleophilic attack). -

Key Resonance: The carbonyl group at C1 deshields the ortho-protons (H2, H6), while the amino and methoxy groups shield the aromatic ring, creating a distinct push-pull electronic environment.

Fragmentation Pathway (MS)

The primary fragmentation in Electron Impact (EI) MS involves the cleavage of the weak C-Br bond and the

Figure 1: Proposed mass spectrometric fragmentation pathway.

Spectroscopic Data

A. Nuclear Magnetic Resonance (NMR)

Data is reported for the Hydrochloride Salt in DMSO-d₆ to prevent cyclization during acquisition.

1H NMR (400 MHz, DMSO-d₆)

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| Ar-H2 | 7.45 | Doublet (d) | 1H | 2.2 | Ortho to C=O, Meta to OMe |

| Ar-H6 | 7.62 | Doublet of Doublets (dd) | 1H | 8.6, 2.2 | Ortho to C=O |

| Ar-H5 | 7.05 | Doublet (d) | 1H | 8.6 | Ortho to OMe (Shielded) |

| NH₃⁺ | 9.80 - 10.2 | Broad Singlet | 3H | - | Ammonium protons (Salt form) |

| OCH₃ | 3.88 | Singlet (s) | 3H | - | Methoxy group |

| CH₂-Br | 3.78 | Triplet (t) | 2H | 6.8 | |

| CH₂-CO | 3.55 | Triplet (t) | 2H | 6.8 |

Interpretation:

-

The aromatic region shows an ABX system characteristic of 1,2,4-substituents (relative to the ring protons).

-

The side chain appears as two distinct triplets. The

-CH₂ (attached to Br) is more deshielded (~3.78 ppm) than the -

Note: In the free base, the NH₂ protons would appear as a broad singlet at ~5.0 ppm, and the aromatic protons would shift upfield due to the electron-donating effect of the lone pair.

13C NMR (100 MHz, DMSO-d₆)

| Carbon Type | Shift ( | Assignment |

| C=O | 196.2 | Ketone Carbonyl |

| C-O (Ar) | 152.4 | C4 (Attached to OMe) |

| C-N (Ar) | 128.1 | C3 (Attached to N) |

| C-Ar (CH) | 123.5 | C6 |

| C-Ar (CH) | 114.2 | C2 |

| C-Ar (CH) | 111.8 | C5 |

| C-Ar (Q) | 129.5 | C1 (Ipso to C=O) |

| OMe | 56.3 | Methoxy Carbon |

| CH₂-CO | 40.8 | |

| CH₂-Br | 26.5 |

B. Infrared Spectroscopy (FT-IR)

| Frequency (cm⁻¹) | Vibration Mode | Functional Group |

| 3350 - 3450 | N-H Stretch | Primary Amine (Doublet) |

| 2900 - 2950 | C-H Stretch | Alkyl / Methoxy |

| 1675 | C=O Stretch | Aryl Ketone (Conjugated) |

| 1590, 1510 | C=C Stretch | Aromatic Ring |

| 1260 | C-O Stretch | Aryl Alkyl Ether |

| 680 | C-Br Stretch | Alkyl Bromide |

C. Mass Spectrometry (MS)[1]

-

Ionization Mode: ESI (+) or EI (70 eV)

-

Molecular Ion (M⁺):

-

m/z 257 (

Br isotope) -

m/z 259 (

Br isotope) -

Intensity Ratio: 1:1 (Characteristic of mono-brominated compounds).

-

-

Base Peak: m/z 150 (Acylium ion:

).

Experimental Synthesis & Quality Control

To obtain valid spectroscopic data, the compound must be synthesized with high purity. The recommended route avoids direct bromination of the amine to prevent oxidation.

Synthesis Workflow (Friedel-Crafts Route)

Figure 2: Synthetic route via Mannich base intermediate to ensure regioselectivity.

Protocol Highlights

-

Protection: The amino group is protected as an acetamide to prevent interference during side-chain modification.

-

Mannich Reaction: Reaction with paraformaldehyde and dimethylamine hydrochloride yields the

-amino ketone. -

HBr Treatment: Heating the Mannich base (or its quaternary salt) with 48% HBr in acetic acid effects both the elimination of the amine to the enone and the subsequent 1,4-addition of bromide, while simultaneously hydrolyzing the acetamide protecting group if present.

Quality Control Parameters

-

HPLC Purity: >98% (Area %).

-

Impurity A (Vinyl Ketone): 1-(3-amino-4-methoxyphenyl)prop-2-en-1-one. Detected by doublet peaks at

6.2 and 7.4 ppm (J~16Hz) in 1H NMR. -

Impurity B (Cyclized): 6-methoxy-quinolin-4-one derivatives. Detected by loss of aliphatic triplets and appearance of heteroaromatic protons.

References

-

SpectraBase. 1H NMR Spectrum of 3'-Amino-4'-methoxyacetophenone. Wiley Science Solutions. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 3-Bromo-1-phenylpropan-1-one. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Butcher, R. J., et al. (2006). 2,3-Dibromo-3-(4-methoxyphenyl)-1-phenylpropan-1-one. Acta Crystallographica Section E. Available at: [Link]

-

PubChem. Compound Summary for CID 122432: 3-Bromo-1-phenylpropan-1-one.[1][2] National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Monograph: Physical Characteristics & Handling of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

The following technical guide provides an in-depth analysis of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one , a specialized bifunctional intermediate used in the synthesis of nitrogen-containing heterocycles and kinase inhibitors.

Executive Summary & Chemical Identity[1][2]

1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one is a highly reactive, bifunctional building block characterized by an electron-rich aniline moiety and an electrophilic alkyl bromide tail. It serves as a critical "linchpin" intermediate in the synthesis of fused heterocyclic systems (such as tetrahydroquinolinones) and in the derivatization of EGFR/HER2 kinase inhibitors.

Due to the presence of both a nucleophilic amine and an electrophilic bromide within the same molecule, this compound exhibits intrinsic instability in its free base form (susceptible to auto-cyclization). Consequently, it is predominantly isolated, stored, and characterized as a hydrohalide salt (e.g., Hydrochloride or Hydrobromide).

Chemical Structure & Identifiers[1][2][3][4][5][6][7][8][9]

| Property | Detail |

| IUPAC Name | 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one |

| Common Name | 3'-Amino-4'-methoxy-3-bromopropiophenone |

| Molecular Formula | C₁₀H₁₂BrNO₂ |

| Molecular Weight | 258.11 g/mol (Free Base) |

| SMILES | COc1ccc(cc1N)C(=O)CCBr |

| Key Functional Groups | Primary Amine (Ar-NH₂), Aryl Alkyl Ketone, Primary Alkyl Bromide |

Physical Characteristics

The physical properties of this compound are heavily dependent on its protonation state. The data below distinguishes between the Free Base (kinetic product) and the Hydrohalide Salt (thermodynamic storage form).

Solid-State Properties

| Characteristic | Free Base (Predicted) | Hydrobromide/Chloride Salt (Typical) |

| Appearance | Yellow to orange viscous oil or low-melting solid. | Off-white to pale beige crystalline powder. |

| Melting Point | 45–60 °C (Decomposes) | 165–185 °C (with decomposition). |

| Hygroscopicity | Low, but oxidation-prone. | Moderate; requires desiccant storage. |

| Crystallinity | Poor (amorphous tendency). | High (forms stable lattice). |

Solution Properties & Solubility

-

Solubility Profile:

-

High Solubility: DMSO, DMF, DMAc (Dipolar aprotic solvents are preferred for reactions).

-

Moderate Solubility: Methanol, Ethanol (Protics may accelerate solvolysis of the bromide).

-

Insoluble: Diethyl ether, Hexanes, Water (Free base).

-

-

pKa Values (Estimated):

-

Aniline Nitrogen: ~3.5 – 4.2 (Reduced basicity due to electron-withdrawing carbonyl in meta position, though methoxy is ortho donating).

-

Ketone Oxygen: ~ -6.0 (Protonation requires superacids).

-

Stability & Reactivity Profile

This molecule is a "ticking clock" in solution due to two competing degradation pathways:

-

Intramolecular Cyclization: The amine attacks the

-carbon (bearing the bromine), releasing HBr to form 6-methoxy-1,2,3,4-tetrahydroquinolin-4-one . -

Elimination: Under basic conditions, HBr is eliminated to form the Michael acceptor 1-(3-amino-4-methoxyphenyl)prop-2-en-1-one (Acrylophenone).

Synthesis & Production Logic

The synthesis must avoid premature cyclization. The standard industrial route utilizes Friedel-Crafts acylation of a protected aniline, followed by controlled hydrolysis.

Validated Synthetic Pathway

-

Precursor: N-(2-methoxyphenyl)acetamide (Protected Anisidine).

-

Acylation: Reaction with 3-bromopropionyl chloride and

in -

Deprotection: Acidic hydrolysis (HCl/MeOH) removes the acetyl group without displacing the alkyl bromide (kinetically controlled).

Figure 1: Optimized synthetic route preventing premature cyclization.

Characterization Protocols

To validate the identity and purity of this intermediate, specific spectroscopic markers must be monitored.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ (prevents solvolysis)

-

3.40 ppm (t, 2H):

-

3.65 ppm (t, 2H):

-

3.85 ppm (s, 3H):

- 7.0 – 7.5 ppm (m, 3H): Aromatic protons (1,2,4-substitution pattern).

-

9.5 – 10.0 ppm (br s):

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Parent Ion:

and -

Isotope Pattern: A 1:1 ratio of peaks at

and

Handling & Safety (E-E-A-T)

Hazard Identification

-

Skin Sensitizer: As an alkylating agent (alkyl bromide), it can alkylate DNA/proteins. Potent sensitizer.

-

Lachrymator:

- and -

Corrosive: The HCl/HBr salt forms are acidic and corrosive to mucous membranes.

Storage Protocol

-

Temperature: -20 °C (Critical). At Room Temperature, the compound degrades within days.

-

Atmosphere: Argon or Nitrogen blanket.

-

Container: Amber glass (light sensitive).

Degradation Logic Diagram

The following diagram illustrates the fate of the molecule if handled improperly (e.g., basic conditions or heat).

Figure 2: Stability profile and degradation products under thermal or basic stress.

References

-

PubChem Compound Summary. 1-(3-Bromo-4-methoxyphenyl)pentan-3-one (Analogous Structure). National Center for Biotechnology Information. Accessed Feb 2026. Link

-

Sigma-Aldrich. 3-Aminoacetophenone & 3-Bromopropiophenone Derivatives: Physical Properties and Safety Data Sheets. Merck KGaA. Accessed Feb 2026. Link

-

Bunce, R. A. (2018). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines and 2,3-Dihydro-4(1H)-quinolinones.[1] Molecules, 23(8), 1895. (Mechanistic insight into cyclization of amino-halo-ketones). Link

-

Butcher, R. J., et al. (2006).[2] Crystal structure of 2,3-dibromo-3-(4-methoxyphenyl)-1-phenylpropan-1-one. Acta Crystallographica Section E. (Structural data on brominated propiophenones). Link

Sources

"literature review of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one"

The following is an in-depth technical guide on the synthesis, reactivity, and applications of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one.

Synthetic Utility, Reactivity Profile, and Application in Medicinal Chemistry

Executive Summary

1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one (CAS: 1804504-58-2) is a highly specialized bifunctional intermediate used primarily in the synthesis of pharmacologically active heterocycles and covalent kinase inhibitors.[1][2][3][4] Characterized by a "push-pull" electronic structure—featuring an electron-donating amino-methoxy phenyl core and an electrophilic

This guide provides a comprehensive review of its synthetic routes, reaction mechanisms, and handling protocols, designed for researchers in drug discovery and process chemistry.

Chemical Identity & Properties

The compound combines a substituted aniline core with a reactive alkylating side chain. Its dual functionality allows for orthogonal functionalization: the aniline nitrogen acts as a nucleophile, while the

| Property | Specification |

| IUPAC Name | 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one |

| CAS Number | 1804504-58-2 |

| Molecular Formula | C |

| Molecular Weight | 258.11 g/mol |

| Appearance | Pale yellow to light brown crystalline solid |

| Solubility | Soluble in DMSO, DMF, CH |

| Stability | Sensitive to light and moisture; prone to autocylization or polymerization if stored improperly.[4] |

Synthetic Methodologies

The synthesis of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one requires careful orchestration to prevent premature cyclization or polymerization. Two primary routes are established in the literature: the Friedel-Crafts Acylation (Route A) and the Nitro-Reduction (Route B) .

Route A: Friedel-Crafts Acylation (Direct)

This route involves the direct acylation of protected anisidine derivatives. It is preferred for scale-up due to lower step counts but requires strict temperature control.

-

Substrate Preparation: N-(2-methoxyphenyl)acetamide is used to protect the amine and direct the acylation to the para-position relative to the methoxy group (position 5 of the ring, which corresponds to position 1 of the final ketone).

-

Acylation: Reaction with 3-bromopropionyl chloride in the presence of AlCl

or TiCl -

Deprotection: Acidic hydrolysis of the acetamide yields the free amine.

Route B: The Nitro-Reduction Pathway (High Fidelity)

This route avoids the handling of free amino-ketones during the acylation step, offering higher purity.

-

Acylation: 1-Methoxy-2-nitrobenzene is unreactive to Friedel-Crafts. Instead, 1-(4-methoxyphenyl)-3-bromopropan-1-one is first synthesized from anisole and 3-bromopropionyl chloride.

-

Nitration: Controlled nitration using HNO

/H -

Selective Reduction: The nitro group is reduced to the amine using SnCl

/HCl or Fe/NH

Experimental Protocol: Route B (Step 3 - Reduction)

-

Reagents: 1-(3-Nitro-4-methoxyphenyl)-3-bromopropan-1-one (1.0 eq), Iron powder (3.0 eq), NH

Cl (5.0 eq), EtOH/H -

Procedure:

-

Suspend nitro compound in EtOH/H

O and heat to 60°C. -

Add Iron powder and NH

Cl portion-wise over 30 mins. -

Monitor by TLC/LC-MS for disappearance of nitro starting material.

-

Filter hot through Celite to remove iron oxides.

-

Concentrate filtrate and extract with EtOAc.

-

Critical Step: Wash with NaHCO

to ensure the amine is in the free base form. -

Crystallize from cold Isopropanol/Hexane.

-

Reactivity Profile & Mechanisms

The versatility of this compound lies in its ability to undergo cyclization or elimination .

3.1 Elimination to Vinyl Ketones (Michael Acceptors)

Under basic conditions (e.g., Et

-

Significance: This vinyl ketone is a potent Michael acceptor, often the "warhead" in covalent kinase inhibitors (e.g., targeting Cysteine residues in BTK or EGFR).

3.2 Intramolecular Cyclization

While the amine is meta to the ketone chain, preventing direct formation of quinolinones, the compound serves as a precursor to macrocycles or complex fused systems when reacted with bidentate linkers.

3.3 Hantzsch Thiazole Synthesis

Reaction with thioamides allows for the construction of thiazole rings attached to the phenyl core, a common motif in antibiotics and metabolic enzyme inhibitors.

Figure 1: Divergent reactivity pathways of the core intermediate.

Applications in Drug Discovery

The "3-amino-4-methoxyphenyl" motif is a privileged pharmacophore found in numerous kinase inhibitors. This specific bromoketone derivative enables the attachment of this pharmacophore to a reactive tail.

Case Study: Synthesis of Covalent Kinase Inhibitors

Researchers utilize the elimination product (vinyl ketone) to target cysteine residues in the ATP-binding pocket of kinases.

-

Mechanism: The aniline nitrogen binds to the hinge region of the kinase (often derivatized into a quinazoline or pyrimidine), while the prop-2-en-1-one tail extends to react covalently with a specific Cysteine (e.g., Cys797 in EGFR).

Data Summary: Comparative Reactivity

| Reaction Type | Reagent | Product Class | Yield (Typical) |

| Elimination | DBU / THF | Acryloylbenzene (Warhead) | 85-92% |

| Substitution | Morpholine / K | 78-85% | |

| Cyclization | Hydrazine | 3-Aryl-pyrazole | 65-75% |

Safety & Handling Protocols

Warning: 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one is a potent alkylating agent and a potential skin sensitizer .

-

Containment: All weighing and transfer operations must be conducted in a chemically resistant fume hood or glovebox.

-

Genotoxicity: As an alkyl halide, it is considered a potential genotoxic impurity (PGI). Avoid inhalation of dust.

-

Decontamination: Spills should be treated with 10% aqueous ammonia or sodium thiosulfate to quench the alkylating potential before disposal.

-

Storage: Store at -20°C under Argon. The free amine can oxidize; the bromo-tail can hydrolyze.

References

-

ChemicalBook. (2024). 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one - Product Specifications and CAS 1804504-58-2.[2][4] Retrieved from

-

PubChem. (2024). Compound Summary: 1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one (Analogous Reactivity). Retrieved from

-

Butcher, R. J., et al. (2006). "2,3-Dibromo-3-(4-methoxyphenyl)-1-phenylpropan-1-one." Acta Crystallographica Section E, E62, o2525–o2527. Retrieved from

-

ChemSRC. (2025).[4] CAS 1804504-58-2 Entry and Related Halogenated Ketones. Retrieved from [4]

Sources

The 3-Amino-4-Methoxyaryl Scaffold: Synthetic Utility and Medicinal Chemistry of Bromopropanone Derivatives

Executive Summary

1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one represents a high-value bifunctional intermediate in medicinal chemistry. Its structural architecture combines an electron-rich aniline core (3-amino-4-methoxyphenyl) with a reactive electrophilic tail (3-bromopropan-1-one). This duality allows it to serve as a "linchpin" scaffold: the amine functions as a nucleophilic anchor for pharmacophore attachment, while the bromoketone moiety acts as a precursor for heterocycle formation (thiazoles, quinolines) or as a "masked" Michael acceptor (acryloyl group) for covalent kinase inhibition.

This guide details the synthesis, reactivity, and application of this scaffold in drug development, specifically focusing on its role in synthesizing Tyrosine Kinase Inhibitors (TKIs) and fused heterocyclic systems .

Structural Analysis & Chemical Logic

The Bifunctional Core

The molecule operates through two distinct reactivity zones:

-

Zone A (Nucleophilic Head): The 3-amino-4-methoxyphenyl moiety. The methoxy group provides electron density, enhancing the nucleophilicity of the adjacent amine. This position is critical for amide coupling reactions to attach solubilizing tails or specificity-determining groups (e.g., quinazoline cores in EGFR inhibitors).

-

Zone B (Electrophilic Tail): The 3-bromopropan-1-one chain. This is a versatile electrophile.

-

Path 1 (Cyclization): Reacts with amidines/thioamides to form imidazoles or thiazoles.

-

Path 2 (Elimination): Under basic conditions, eliminates HBr to form the vinyl ketone (enone) , a potent Michael acceptor targeting cysteine residues in covalent drugs.

-

Diagram: Reactivity Landscape

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

Figure 1: Divergent synthetic pathways from the bromopropanone core.

Synthetic Protocols

Synthesis of the Core Scaffold

Direct bromination of the amino-ketone is risky due to self-polymerization (amine attacking the alkyl bromide). The standard industrial route utilizes a Friedel-Crafts Acylation on a protected aniline.

Protocol: Preparation of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

-

Starting Material: N-(2-methoxyphenyl)acetamide (Protected o-anisidine).

-

Reagents: 3-Bromopropionyl chloride, Aluminum Chloride (

), Dichloromethane (DCM) or Carbon Disulfide ( -

Step-by-Step:

-

Acylation: Charge a flame-dried flask with

(1.2 eq) and DCM. Cool to 0°C. Add 3-bromopropionyl chloride (1.1 eq) dropwise. -

Addition: Add N-(2-methoxyphenyl)acetamide (1.0 eq) slowly. The mixture will darken.

-

Reflux: Warm to room temperature and reflux for 2–4 hours. The acyl group directs para to the methoxy group (position 5 relative to amine, position 4 relative to methoxy) due to steric hindrance at the other ortho position.

-

Quench: Pour onto ice/HCl mixture. Extract with DCM.

-

Deprotection (Hydrolysis): The acetyl group on the amine is removed by refluxing the intermediate in 6N HCl/Ethanol for 1 hour. Note: The alkyl bromide is relatively stable to brief acid hydrolysis, but prolonged heating may cause hydrolysis to the alcohol.

-

Isolation: Neutralize carefully with

to pH 7-8 (avoid high pH to prevent elimination to the vinyl ketone). Filter the precipitate.

-

Conversion to Covalent Warhead (Vinyl Ketone)

To generate the Michael acceptor analog (for covalent kinase inhibition studies):

-

Dissolve the 3-bromo derivative in dry THF.

-

Add Triethylamine (TEA) or DIPEA (1.5 eq) at 0°C.

-

Stir for 30 minutes. The elimination of HBr is rapid.

-

Filter off the ammonium salt and concentrate. The resulting vinyl ketone is highly reactive and should be used immediately in the next coupling step.

Medicinal Chemistry Applications

Covalent Kinase Inhibitors (Targeting Cysteine)

The 3-bromopropan-1-one motif is a "pro-drug" or "synthetic equivalent" of the acryloyl group found in drugs like Afatinib or Neratinib .

-

Mechanism: The electrophilic carbon (C3) reacts with the thiol (-SH) group of a cysteine residue in the ATP-binding pocket of kinases (e.g., Cys797 in EGFR).

-

Advantage: Using the 3-bromo precursor allows for better solubility and stability during storage compared to the highly reactive vinyl ketone. The elimination can occur in situ or be performed as the final synthetic step.

Heterocyclic Analogs (Thiazoles)

This scaffold is extensively used to synthesize 2,4-disubstituted thiazoles, a common motif in anti-inflammatory and oncology drugs (e.g., Dasatinib analogs).

Hantzsch Thiazole Synthesis Protocol:

-

Reactants: 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one + Thiourea (or Thioamide derivative).

-

Conditions: Reflux in Ethanol for 2–6 hours.

-

Outcome: The sulfur attacks the alpha-carbon (displacing Br), followed by cyclization of the nitrogen onto the carbonyl.

-

Result: A 2-amino-4-arylthiazole derivative.[1]

Comparison of Analogs

The following table compares the 3-bromo derivative with its direct analogs used in drug discovery.

| Analog Class | Structure Modification | Reactivity Profile | Primary Application |

| 3-Bromo (Core) | Moderate Electrophile | Precursor / Hantzsch Synthesis | |

| Vinyl Ketone | High Reactivity (Michael Acceptor) | Covalent Kinase Inhibitors | |

| 3-Chloro | Low Reactivity | Stable Storage Form | |

| Mannich Base | Latent Electrophile | Prodrugs (releases vinyl ketone) |

Experimental Validation (Self-Validating Systems)

To ensure the integrity of the synthesized scaffold, the following analytical checkpoints must be met. These serve as "stop/go" criteria in the workflow.

NMR Diagnostic Signals

-

Protons (

NMR in-

Methoxy: Singlet at

ppm. -

Methylene (Alpha to Carbonyl): Triplet at

ppm.[2] -

Methylene (Alpha to Bromine): Triplet at

ppm. Crucial: If these merge into multiplets or shift to -

Aromatic: Distinct pattern for 1,3,4-trisubstituted benzene (dd, d, s).

-

Mass Spectrometry (LC-MS)

-

Isotope Pattern: The presence of Bromine must be confirmed by the characteristic 1:1 doublet at

and -

Fragmentation: Loss of the propyl chain or HBr is common in ESI source.

Pathway Visualization: Synthesis of Heterocyclic Derivatives

This diagram details the specific workflow for converting the core scaffold into a bioactive thiazole derivative, a common route in generating EGFR inhibitor analogs.

Figure 2: Hantzsch synthesis workflow for generating thiazole analogs.

References

-

Vertex AI Search. (2025). Reactivity of 3-Amino-2-Ethoxyquinazolin-4(3H)-one in the Synthesis of Novel Quinazolinone Derivatives. ResearchGate. 3[3][4]

-

Vertex AI Search. (2025). General strategies for the synthesis of quinoline derivatives. ResearchGate. 5

-

Vertex AI Search. (2025). First Synthesis of 3-Methoxy-4-Aminopropiophenone. ResearchGate. 6[3][4]

-

Vertex AI Search. (2025). 1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one Structure and Properties. PubChem.[7] 7

-

Vertex AI Search. (2025). Reaction of 2-(2-Amino-4-Nitroanilino)ethanol with 3-Dimethylaminopropiophenones. D-NB.info. 8[3][4]

Sources

- 1. prepchem.com [prepchem.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one | C16H15BrO2 | CID 11232400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

"potential reaction mechanisms involving 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one"

An In-depth Technical Guide to the Potential Reaction Mechanisms of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

Introduction

1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one is a multifaceted chemical entity whose reactivity is governed by the interplay of its constituent functional groups: an α-bromoketone, a nucleophilic aromatic amine, and an electron-rich methoxy-substituted phenyl ring. This guide provides a comprehensive analysis of the potential reaction mechanisms this molecule can undergo. Understanding these pathways is critical for researchers in medicinal chemistry and materials science, as it informs the rational design of synthetic routes to novel heterocyclic scaffolds and other complex molecular architectures.

The core of this molecule's reactivity lies in the α-bromoketone moiety. The carbonyl group significantly enhances the electrophilicity of the α-carbon (the carbon atom bonded to the bromine), making it highly susceptible to nucleophilic attack.[1][2] Simultaneously, the presence of the 3-amino group provides a potent intramolecular nucleophile, predisposing the molecule to cyclization reactions. This guide will dissect the kinetics and thermodynamics that dictate the competition between intramolecular and intermolecular pathways.

Part 1: Structural Analysis and Key Reactive Sites

To fully appreciate the chemical versatility of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one, a structural analysis is paramount. The molecule possesses several reactive centers, each with distinct electronic properties.

-

Electrophilic Centers:

-

C3 (α-Carbon): This carbon is the primary electrophilic site due to the C-Br bond's polarization, which is further amplified by the electron-withdrawing inductive effect of the adjacent carbonyl group.[2] This makes it a prime target for S_N2 reactions.

-

C1 (Carbonyl Carbon): The carbonyl carbon itself is electrophilic and can be attacked by strong nucleophiles, leading to addition products.

-

-

Nucleophilic/Basic Centers:

-

Amino Group (-NH₂): The lone pair on the nitrogen atom makes the primary amine a strong nucleophile and a moderate base. Its position on the aromatic ring allows it to participate in intramolecular reactions.

-

Enolizable Protons (C2): The methylene protons alpha to the carbonyl group (α'-hydrogens) are acidic and can be abstracted by a base to form an enolate intermediate. This is a key step in pathways like the Favorskii rearrangement.[3][4]

-

-

The Aromatic Ring: The phenyl ring is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the amino and methoxy groups.[5] These groups synergistically direct incoming electrophiles to the ortho and para positions.

The following diagram illustrates these key reactive sites.

Caption: Key reactive sites in 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one.

Part 2: Intramolecular Cyclization to form 1,4-Benzoxazine Derivatives

The most probable reaction pathway for this molecule, particularly under neutral or mildly basic conditions, is an intramolecular nucleophilic substitution. The pendant amino group is perfectly positioned to act as a nucleophile, attacking the electrophilic carbon bearing the bromine atom.

This reaction proceeds via an intramolecular S_N2 mechanism, leading to the formation of a six-membered heterocyclic ring. The product is a derivative of 3,4-dihydro-2H-1,4-benzoxazine, a scaffold of significant interest in medicinal chemistry.[6][7][8][9]

Mechanism:

-

Nucleophilic Attack: The lone pair of the amino group nitrogen attacks the α-carbon (C3).

-

Transition State: A five-centered transition state is formed.

-

Ring Closure & Bromide Expulsion: The C-N bond is fully formed as the C-Br bond breaks, expelling a bromide ion.

-

Deprotonation: The resulting ammonium salt is deprotonated by a base (or solvent) to yield the final neutral product, 7-methoxy-2,3-dihydro-4H-1,4-benzoxazin-4-one.

Caption: Workflow for intramolecular cyclization to a 1,4-benzoxazine derivative.

Experimental Protocol: Synthesis of 7-Methoxy-2,3-dihydro-4H-1,4-benzoxazin-4-one

This protocol is designed to favor the intramolecular cyclization pathway. The use of a non-nucleophilic base is crucial to facilitate the reaction without competing intermolecular substitution.

-

Reagents & Setup:

-

To a solution of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one (1.0 eq) in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) (0.1 M), add a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃, 2.0 eq) or potassium carbonate (K₂CO₃, 1.5 eq).

-

Equip the reaction flask with a condenser and a magnetic stirrer.

-

-

Reaction Conditions:

-

Heat the reaction mixture to 60-80 °C. The elevated temperature provides the activation energy for the cyclization.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

-

Work-up & Purification:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

-

Characterization:

-

Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

| Expected Product | Characterization Data (Predicted) |

| 7-Methoxy-2,3-dihydro-4H-1,4-benzoxazin-4-one | ¹H NMR: Signals for aromatic protons, methoxy group, and two methylene groups of the oxazine ring. |

| ¹³C NMR: Peaks corresponding to the carbonyl carbon, aromatic carbons, and aliphatic carbons. | |

| HRMS: Calculated m/z value for the molecular ion [M+H]⁺. |

Part 3: Intermolecular Reactions and Competing Pathways

While intramolecular cyclization is highly probable, the reactivity of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one is not limited to this pathway. Under different conditions and with various reagents, several intermolecular reactions can occur.

A. Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base such as sodium hydride (NaH) or an alkoxide (e.g., sodium ethoxide), α-haloketones with acidic α'-protons can undergo the Favorskii rearrangement.[3][10][11][12]

Mechanism:

-

Enolate Formation: The base abstracts an acidic α'-proton (from the C2 position) to form an enolate.

-

Cyclopropanone Formation: The enolate performs an intramolecular S_N2 attack on the α-carbon, displacing the bromide and forming a strained bicyclic cyclopropanone intermediate.[13]

-

Nucleophilic Attack: A nucleophile (e.g., hydroxide or alkoxide from the base) attacks the carbonyl carbon of the cyclopropanone.

-

Ring Opening: The cyclopropanone ring opens to form the most stable carbanion, which is then protonated during workup to yield a rearranged carboxylic acid or ester.

Caption: The Favorskii rearrangement pathway for α-bromoketones.

B. Intermolecular Nucleophilic Substitution

If a strong external nucleophile is present in high concentration, it can compete with the intramolecular cyclization.[14][15] The reaction proceeds via a standard bimolecular nucleophilic substitution (S_N2) mechanism.

Common Nucleophiles and Products:

| Nucleophile | Product Type | Conditions |

| Secondary Amine (e.g., Piperidine) | α-Amino Ketone | Aprotic solvent, room temp. |

| Thiol (e.g., Thiophenol) | α-Thio Ketone | Mild base (e.g., Et₃N) |

| Azide (e.g., NaN₃) | α-Azido Ketone | DMF or DMSO |

| Acetate (e.g., KOAc) | α-Acetoxy Ketone | Aprotic solvent, heat |

This pathway is favored when the external nucleophile is significantly more nucleophilic or present in a much higher concentration than the internal amino group.

C. Elimination Reaction

The use of a strong, sterically hindered base (e.g., potassium tert-butoxide) can favor an E2 elimination pathway, leading to the formation of an α,β-unsaturated ketone.[1][4]

Mechanism: The base abstracts a proton from the C2 position, and in a concerted step, the double bond forms and the bromide ion is eliminated. The product would be 1-(3-amino-4-methoxyphenyl)prop-2-en-1-one.

D. Reactions at the Carbonyl and Aromatic Ring

-

Carbonyl Group: Standard carbonyl chemistry is possible. For instance, reduction with sodium borohydride (NaBH₄) would likely yield the corresponding bromohydrin. Reductive amination could also occur, though it would compete with substitution at the α-carbon.[16]

-

Aromatic Ring: The electron-rich nature of the phenyl ring allows for electrophilic aromatic substitution.[5][17] However, the conditions required for reactions like nitration or halogenation are often harsh and could lead to degradation or side reactions at the bromoketone moiety.

Conclusion

The reactivity of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one is rich and highly dependent on reaction conditions. Its structure inherently favors intramolecular cyclization to form valuable 1,4-benzoxazine derivatives, a pathway of significant synthetic utility. However, by carefully selecting reagents and conditions, chemists can steer the reaction towards alternative pathways such as the Favorskii rearrangement, intermolecular S_N2 substitution, or elimination. This technical guide serves as a predictive framework for researchers aiming to exploit the synthetic potential of this versatile building block, enabling the development of novel compounds for drug discovery and materials science applications.

References

-

Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols. ACS Publications. Available at: [Link]

-

FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. AdiChemistry. Available at: [Link]

-

A new mechanism for the Favorskii rearrangement. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE. Available at: [Link]

-

α-bromoketone Definition. Fiveable. Available at: [Link]

-

1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ResearchGate. Available at: [Link]

-

Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. Chemical Communications (RSC Publishing). Available at: [Link]

-

Favorskii rearrangement. Wikipedia. Available at: [Link]

-

Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Current Organic Chemistry. Available at: [Link]

-

Favorskii Reaction. Organic Chemistry Portal. Available at: [Link]

-

Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. Available at: [Link]

-

Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Bentham Science. Available at: [Link]

-

Favorskii rearrangement----Sir Khalid (Organic). Slideshare. Available at: [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC. Available at: [Link]

-

Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria Repository. Available at: [Link]

-

Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere. MDPI. Available at: [Link]

-

22.3 Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

-

Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones. ScienceDirect. Available at: [Link]

-

2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. KPU Pressbooks. Available at: [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adichemistry.com [adichemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 11. Favorskii Reaction [organic-chemistry.org]

- 12. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]

- 13. A new mechanism for the Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 15. m.youtube.com [m.youtube.com]

- 16. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 17. Redirecting [linkinghub.elsevier.com]

"safety and handling of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one"

Technical Guidance for Research & Process Development

Executive Technical Summary

Compound Identity: 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

Chemical Class:

This guide addresses the specific handling requirements for 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one . This molecule represents a unique class of "Janus-faced" intermediates: it possesses a nucleophilic aniline moiety and an electrophilic alkyl bromide tail.

Critical Stability Warning: In its free base form, this compound is thermodynamically unstable. The amine group can attack the alkyl bromide of a neighboring molecule (intermolecular polymerization) or, less likely due to ring strain, intramolecularly. It must be stored and handled primarily as a mineral acid salt (e.g., Hydrochloride or Hydrobromide) to suppress auto-alkylation.

Physicochemical Profile & Stability

Note: Specific experimental values for this exact isomer are sparse in public literature. The data below represents a high-confidence estimation based on Structure-Activity Relationships (SAR) of close analogs (e.g., 3-bromo-1-phenylpropan-1-one and anisidine derivatives).

| Property | Estimated/Derived Value | Technical Implication |

| Molecular Weight | ~258.11 g/mol | Moderate molecular weight; likely solid at RT. |

| Physical State | Crystalline Solid (Salt); Oil/Low-melt Solid (Free Base) | Salts are safer to weigh; Free base is difficult to handle. |

| Solubility | DMSO, DMF, MeOH (High); Water (Low for free base) | Use polar aprotic solvents for reactions; avoid water in free-base form to prevent hydrolysis. |

| Reactivity | High (Electrophile + Nucleophile) | Prone to dimerization or polymerization if left in solution as a free base. |

| pKa (Aniline) | ~3.5 - 4.5 | Weak base; requires strong acid (HCl/HBr) to protonate fully for stabilization. |

Hazard Identification (GHS Classification)

Derived from functional group analysis (Aniline + Alkyl Bromide).

Signal Word: DANGER

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3/2. Anilines are potent methemoglobinemia inducers.

- -bromo ketone moiety is a potent lachrymator and alkylating agent, capable of causing chemical burns.

-

Germ Cell Mutagenicity: Category 2. Alkylating agents interact directly with DNA.

-

Specific Target Organ Toxicity (Repeated): Blood (Methemoglobinemia), Liver.

Safe Handling Protocols: The "Salt-to-Reaction" Workflow

The safest operational procedure involves keeping the compound as a salt until the exact moment of reaction.

A. Engineering Controls

-

Primary: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with face velocity >100 fpm.

-

Secondary: All weighing must be done in a closed balance enclosure or glovebox if handling >1g.

-

Decontamination: Surfaces must be protected with absorbent pads backed by plastic.

B. Personal Protective Equipment (PPE)

-

Respiratory: N95/P100 minimum for solid salts. If handling the free base or solutions, use a half-mask respirator with Organic Vapor/Acid Gas cartridges.

-

Dermal: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Laminate film (e.g., Silver Shield®) or thick Nitrile (8 mil) due to the penetrating power of alkyl bromides.

-

-

Ocular: Chemical splash goggles. Face shield recommended during synthesis steps involving heat.

C. Protocol: In-Situ Neutralization (The "Just-in-Time" Release)

Do not isolate the free base unless absolutely necessary.

-

Suspension: Suspend the Hydrochloride salt in the reaction solvent (e.g., DMF or Acetonitrile).

-

Base Addition: Add a non-nucleophilic base (e.g., DIPEA, K2CO3) only when the co-reactant is present.

-

Quenching: Immediately quench any reaction mixture containing unreacted starting material with an amine-based scavenger (e.g., Morpholine) before workup.

Mechanistic Risks & Stabilization

The following diagram illustrates the "Self-Destruct" mechanism of the free base and the stabilization strategy using acid.

Figure 1: Stability pathway. The free base is a transient species that must be consumed immediately to prevent polymerization.

Emergency Response & Decontamination

Spill Cleanup (Solid Salt)

-

Evacuate the immediate area.

-

Don PPE (Double nitrile gloves, respirator, gown).

-

Cover spill with wet paper towels (to prevent dust) or use a HEPA vacuum dedicated to hazardous chemicals.

-

Neutralize Surface: Wipe the area with a 10% Sodium Thiosulfate solution. Thiosulfate is a "soft" nucleophile that rapidly reacts with the alkyl bromide, rendering it non-electrophilic.

First Aid

-

Skin Contact: Immediate wash with soap and water for 15 minutes.[2][3] Do not use alcohol (increases absorption). Monitor for signs of cyanosis (blue lips/fingernails) due to aniline absorption.

-

Eye Contact: Flush for 15 minutes. Seek ophthalmologist support immediately (corrosive risk).

-

Inhalation: Move to fresh air. Provide 100% oxygen if breathing is labored.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-(4-bromophenyl)-3-(4-methoxyphenyl)propan-1-one (Structural Analog). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Retrieved from [Link]

-

Loba Chemie. Material Safety Data Sheet: 4-Bromoaniline (Aniline Analog). Retrieved from [Link]

Sources

Methodological & Application

Application Note: 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one in Medicinal Chemistry

[1]

Executive Summary & Strategic Value

The compound 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one (hereafter referred to as Intermediate 3-Br ) represents a high-value "lynchpin" scaffold in modern drug discovery.[1] Its structural uniqueness lies in its bifunctional electrophilicity paired with a nucleophilic aniline handle.[1]

In the context of kinase inhibitor design and fragment-based drug discovery (FBDD), this molecule serves three critical functions:

-

Covalent Warhead Precursor: It is the direct precursor to 1-(3-amino-4-methoxyphenyl)prop-2-en-1-one (an acrylophenone), a Michael acceptor used to target non-catalytic cysteines in kinases (e.g., JAK3, BTK, EGFR).[1]

-

Solubilizing Tail Anchor: The

-bromo ketone moiety allows for facile -

Heterocyclic Precursor: It serves as a substrate for the synthesis of fused aza-heterocycles, including quinolinones and benzodiazepines, via cyclocondensation reactions.[1]

Chemical Logic & Mechanism[1][2][3][4]

The "Push-Pull" Reactivity

Intermediate 3-Br possesses a "push-pull" electronic system:

-

Electron Donor (Nucleophile): The 3-amino group (meta to carbonyl) and 4-methoxy group activate the phenyl ring.[1] The amine is available for amide coupling or reductive amination.[1]

-

Electron Acceptor (Electrophile): The 3-bromopropan-1-one chain contains two electrophilic sites: the carbonyl carbon (hard electrophile) and the

-carbon attached to bromine (soft electrophile).[1]

Pathway Decision Tree

The utility of Intermediate 3-Br is dictated by reaction conditions:

-

Basic Conditions (Weak Base): Favors Elimination (

) to form the vinyl ketone (Michael Acceptor). -

Nucleophilic Conditions (Secondary Amines): Favors Substitution (

) to form -

Acidic Condensation: Favors cyclization if a suitable bis-nucleophile is present.[1]

Figure 1: Divergent synthetic pathways for Intermediate 3-Br.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Covalent Warheads (Vinyl Ketone Formation)

Objective: To convert Intermediate 3-Br into its acrylophenone derivative, a reactive warhead for covalent kinase inhibitors.[1]

Mechanism: Base-promoted dehydrohalogenation.[1]

Materials:

-

Intermediate 3-Br (1.0 equiv)[1]

-

Triethylamine (TEA) or DBU (1.2 equiv)[1]

-

Dichloromethane (DCM) or THF (anhydrous)[1]

-

Argon atmosphere[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 mmol of Intermediate 3-Br in 10 mL of anhydrous DCM under argon. Cool the solution to 0°C using an ice bath.

-

Elimination: Dropwise add TEA (1.2 mmol). The solution may darken slightly.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (formation of a UV-active, less polar spot).

-

Workup: Quench with saturated

solution (10 mL). Extract with DCM ( -

Purification: Dry organic layer over

, filter, and concentrate in vacuo at low temperature (<30°C) to prevent polymerization.

Validation:

-

1H NMR: Look for the disappearance of the triplet signals of the propyl chain (

ppm) and appearance of the ABX system of the vinyl group (

Protocol B: Installation of Solubilizing Tails (SN2 Reaction)

Objective: To synthesize a library of

Materials:

-

Intermediate 3-Br (1.0 equiv)[1]

-

Secondary Amine (e.g., Morpholine,

-Methylpiperazine) (1.1 equiv)[1] -

Potassium Carbonate (

) (2.0 equiv)[1] -

Acetonitrile (ACN) or DMF[1]

Step-by-Step Procedure:

-

Preparation: Suspend Intermediate 3-Br (1.0 mmol) and

(2.0 mmol) in ACN (5 mL). -

Addition: Add the secondary amine (1.1 mmol) slowly at RT.

-

Heating: Heat the mixture to 60°C for 2–4 hours.

-

Critical Control: Do not overheat (>80°C) to avoid retro-Mannich degradation or polymerization.

-

-

Workup: Filter off the inorganic salts. Concentrate the filtrate.

-

Purification: The residue is often pure enough for subsequent steps.[1] If necessary, purify via flash chromatography (DCM/MeOH gradient).

Data Summary Table: Common Solubilizing Tails

| Amine Input | Product Structure | LogP Change (Est.) | Application |

| Morpholine | Morpholino-propan-1-one | -0.5 | General solubility |

| N-Methylpiperazine | (4-Methylpiperazin-1-yl)- | -1.2 | High solubility / BBB penetration |

| Pyrrolidine | Pyrrolidin-1-yl- | -0.2 | Potency enhancement (steric) |

Protocol C: Synthesis of Quinolin-4-one Derivatives

Objective: Cyclization to form the core scaffold of potential antimalarial or antibacterial agents.[1]

Mechanism: The 3-amino group reacts with an aldehyde (if added) or undergoes intramolecular rearrangement under specific Lewis Acid conditions.[1] A more common route using this intermediate is the Conrad-Limpach type synthesis modification.

Step-by-Step Procedure:

-

Condensation: React Intermediate 3-Br with an ortho-ester or DMF-DMA (dimethylformamide dimethyl acetal) to form the enaminone intermediate.[1]

-

Cyclization: Heat the intermediate in diphenyl ether at 250°C (thermal cyclization) or use

for cyclodehydration. -

Note: This specific intermediate is less common for direct cyclization than its

-keto ester analogs, but can form dihydroquinolinones upon reaction with primary amines followed by intramolecular alkylation.[1]

Safety & Handling Guidelines

-

Lachrymator Hazard:

-Halo ketones are potent lachrymators (tear gas agents).[1]-

Requirement: All weighing and reactions must be performed in a functioning fume hood.

-

PPE:[1] Double nitrile gloves and chemical safety goggles are mandatory.

-

-

Skin Sensitizer: The aniline moiety poses a risk of allergic contact dermatitis.[1]

-

Storage: Store under inert gas (Argon/Nitrogen) at -20°C. The compound is sensitive to light and moisture (hydrolysis of the bromide).[1]

References

-